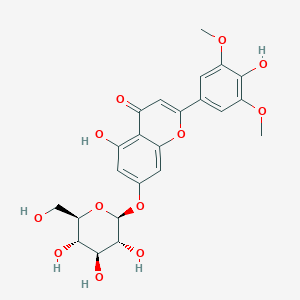
tricin 7-O-beta-D-glucoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as aryl β-glucosides, has been studied extensively. A method involving the reaction of 3,4,6-tri-O-benzyl-D-glucal with 3,3-dimethyldioxirane to produce 2α,3α-oxirane, followed by alkaline conditions reaction with phenols, has been noted (Dushin & Danishefsky, 1992). This method could potentially be applied or adapted for the synthesis of Tricin 7-O-beta-D-glucoside.
Molecular Structure Analysis
The structure of Tricin 7-O-beta-D-glucoside and its analogs can be characterized using spectroscopic methods. For instance, a tricin derivative from sugarcane juice was identified through these methods (Duarte-Almeida et al., 2007).
Chemical Reactions and Properties
In the study of similar compounds, it has been found that the introduction of various groups can alter the chemical reactions and properties. For example, the introduction of a β-D-glucosaminyl group to daunomycinone significantly altered its interaction with DNA (Israel & Murray, 1982). Similar modifications to Tricin 7-O-beta-D-glucoside could yield interesting results.
Physical Properties Analysis
Tricin 7-O-beta-D-glucoside's physical properties, such as solubility, melting point, and stability, would need to be assessed through experimental studies. However, the physical properties of related compounds have been studied, which could provide a comparative basis.
Chemical Properties Analysis
The chemical properties of Tricin 7-O-beta-D-glucoside, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial for understanding its potential applications. For example, tricin derivatives have shown antioxidant activity and the ability to form complexes with other molecules (Galland et al., 2007).
Applications De Recherche Scientifique
Antiproliferative and Antioxidant Activities : Tricin 7-O-beta-D-glucoside has demonstrated significant antiproliferative activity against various human cancer cell lines. A study focused on a tricin derivative from sugarcane juice, showing its potential in cancer therapy due to its higher selectivity toward resistant breast cancer cells. Additionally, it exhibited notable antioxidant activities (Duarte-Almeida et al., 2007).
Neuroprotection in Cerebral Ischemia : Research on tricin 7-glucoside, extracted from Sedum sarmentosum Bunge, highlighted its protective effects against cerebral ischemia and reperfusion injury. It was found effective in reducing apoptosis, cytotoxicity, and inflammation in neuronal cells, indicating potential therapeutic use for stroke and related neurological conditions (Jiang et al., 2012).
Immunomodulatory Activity : Flavone glucosides, including tricin 7-O-beta-D-glucoside, have been isolated from various plants and studied for their immunomodulatory effects. A study found that these compounds can inhibit the proliferation of certain immune cells while stimulating others, suggesting potential applications in immune regulation (Wang et al., 2004).
Antidiabetic Potential : Tricin has been shown to promote glucose uptake in muscle cells, suggesting its potential as an anti-diabetic agent. This action is mediated through the activation of key pathways involved in glucose metabolism, making it a candidate for further research in diabetes management (Kim et al., 2016).
Cancer Cell Proliferation and Invasion Inhibition : Tricin has also been studied for its effects on glioma cells. It was found to inhibit proliferation and invasion, suggesting a mechanism involving the upregulation of certain microRNAs targeting focal adhesion kinase, which is crucial in cancer progression (Chung et al., 2018).
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFMIJHKASCIZ-LDBVRRDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305361 | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricin 7-glucoside | |
CAS RN |
32769-01-0 | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin-7-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricin 7-O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



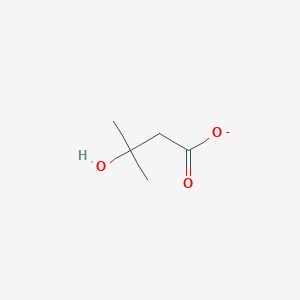
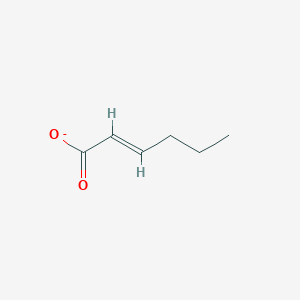
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)
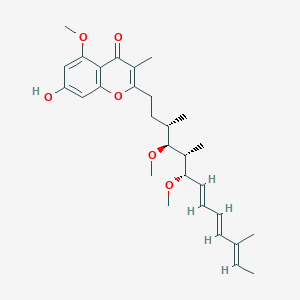
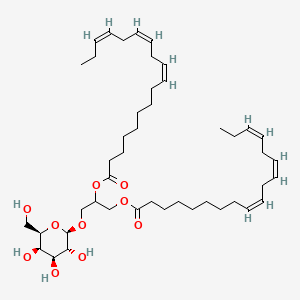
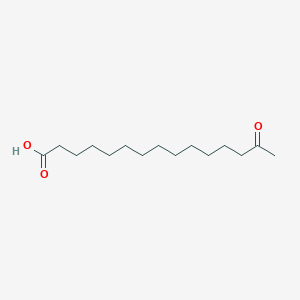
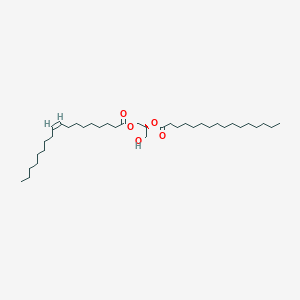
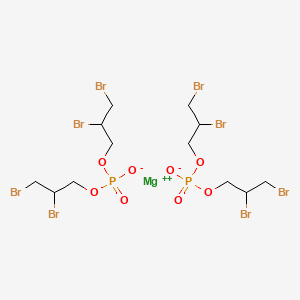
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
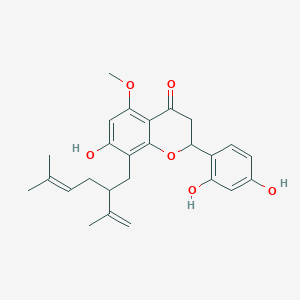
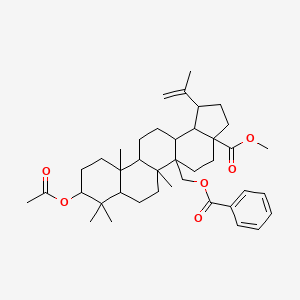
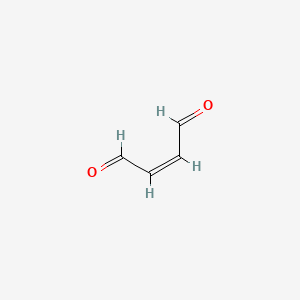
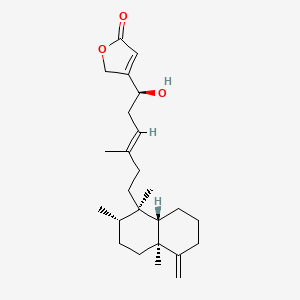
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)